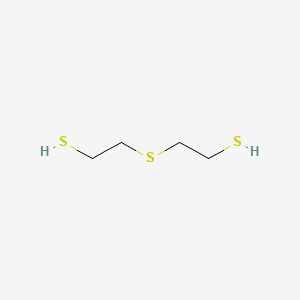
Leadacetatebasic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a white solid that is one of several lead acetates. Historically, it was used as an astringent in Goulard's extract during the 18th, 19th, and early 20th centuries. due to its toxicity and the development of more effective alternatives, its use has declined.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Basic lead acetate can be synthesized by reacting lead(II) oxide (PbO) with acetic acid (CH₃COOH) in the presence of water. The reaction proceeds as follows: \[ PbO + 2 CH₃COOH + 2 H₂O \rightarrow Pb₃(OH)₄(C₂H₃O₂)₂ \]
Industrial Production Methods: In an industrial setting, the production of basic lead acetate involves the controlled addition of acetic acid to a suspension of lead(II) oxide in water. The mixture is heated and stirred to ensure complete reaction and the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Basic lead acetate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead(II) acetate can be oxidized to lead(IV) acetate using strong oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: It can be reduced to elemental lead (Pb) using reducing agents like hydrogen gas (H₂).
Substitution: Lead(II) acetate can react with halides to form lead halides.
Major Products Formed:
Lead(IV) Acetate: Pb(C₂H₃O₂)₄
Elemental Lead: Pb
Lead Halides: PbX₂ (where X is a halide, such as Cl, Br, or I)
Wissenschaftliche Forschungsanwendungen
Basic lead acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to lead toxicity and its effects on biological systems.
Medicine: Historically used in medicinal preparations, although its use has been discontinued due to toxicity.
Industry: Utilized in the production of pigments, dyes, and as a mordant in textile processing.
Wirkmechanismus
The mechanism by which basic lead acetate exerts its effects involves its interaction with biological molecules and pathways. Lead ions (Pb²⁺) can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular damage. This can result in oxidative stress, inflammation, and apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Lead(II) Acetate (Pb(C₂H₃O₂)₂): A related compound with similar uses and toxicity.
Lead(IV) Acetate (Pb(C₂H₃O₂)₄): A higher oxidation state of lead acetate.
Lead Halides (PbX₂): Compounds formed by the reaction of lead(II) acetate with halides.
Uniqueness: Basic lead acetate is unique in its ability to form a complex with hydroxide ions, resulting in its distinct chemical properties and applications.
Eigenschaften
IUPAC Name |
lead(2+);diacetate;dihydroxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPICMBMWOLHAJ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Pb+2].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O6Pb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5.7e+02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B7800812.png)





![bis[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B7800858.png)
![bis[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B7800865.png)




